CSC Propagation Inhibition: Bis-TPP Outperforms Mono-TPP Compounds by 2- to 10-Fold
In a head-to-head screen of nine TPP derivatives, 2-butene-1,4-bis-TPP (the dichloride salt of the target scaffold) was identified as the most potent inhibitor of cancer stem cell (CSC) propagation. Using the 3D mammosphere assay with MCF-7 breast cancer cells, bis-TPP achieved an IC₅₀ below 500 nM. In contrast, the mono-TPP compounds 2-chlorobenzyl-TPP and 3-methylbenzyl-TPP exhibited IC₅₀ values between 1 and 5 μM, while 1-naphthylmethyl-TPP exceeded 5 μM [1]. The authors explicitly state that 2-butene-1,4-bis-TPP is 2- to 10-fold more potent than the other TPP compounds for inhibiting CSC propagation, despite all compounds behaving nearly identically in reducing mitochondrial respiration and ATP production, indicating a unique CSC-targeting property conferred by the dimeric TPP architecture [1].
| Evidence Dimension | CSC propagation inhibition (IC₅₀, 3D mammosphere assay) |
|---|---|
| Target Compound Data | 2-butene-1,4-bis-TPP: IC₅₀ < 500 nM |
| Comparator Or Baseline | 2-chlorobenzyl-TPP: IC₅₀ 1–5 μM; 3-methylbenzyl-TPP: IC₅₀ 1–5 μM; 1-naphthylmethyl-TPP: IC₅₀ > 5 μM |
| Quantified Difference | 2- to 10-fold greater potency (minimum 2-fold vs. closest mono-TPP; ≥10-fold vs. 1-naphthylmethyl-TPP) |
| Conditions | MCF-7 breast cancer cells, 3D mammosphere (anchorage-independent growth) assay, 72 h incubation, n ≥ 3 independent experiments |
Why This Matters
For researchers procuring TPP-based mitochondrial probes or anti-CSC agents, the dimeric 2-butene-1,4-bis-TPP scaffold delivers sub-micromolar potency that mono-TPP analogs cannot achieve, directly impacting experimental sensitivity and therapeutic window in preclinical CSC studies.
- [1] Ozsvari B, Sotgia F, Lisanti MP. Exploiting mitochondrial targeting signal(s), TPP and bis-TPP, for eradicating cancer stem cells (CSCs). Aging (Albany NY). 2018;10(2):229-240. doi:10.18632/aging.101384 View Source
